molecular formula C17H16N2O6S B2633835 methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 2034339-41-6

methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2633835
CAS No.: 2034339-41-6
M. Wt: 376.38
InChI Key: KZAXAPJFKLHVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a bifuran moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 4-aminophenyl carbamate with 2,2’-bifuran-5-carboxaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to sulfonation using sulfamoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems can enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorosulfonic acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfamoyl group can inhibit enzymes involved in metabolic pathways, further contributing to its biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-[(2-fluorophenyl)sulfamoyl]phenyl)carbamate: Similar in structure but with a fluorophenyl group instead of a bifuran moiety.

    Fenobucarb: A carbamate insecticide with a different substitution pattern on the phenyl ring.

Uniqueness

Methyl (4-(N-([2,2’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications in research and industry.

Biological Activity

Methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bifuran moiety, which is known to interact with biological targets. Its structural complexity allows it to participate in various chemical reactions, contributing to its potential therapeutic applications. The molecular formula and specific structural characteristics are crucial for understanding its reactivity and biological implications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The bifuran structure can intercalate into DNA, disrupting its function and potentially leading to cell death.
  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking their activity and altering metabolic pathways.

These mechanisms suggest a multifaceted approach to its biological effects, particularly in cancer research and antimicrobial applications.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains due to their ability to inhibit bacterial growth through competitive inhibition of essential enzymes .

Anticancer Activity

Studies on related carbamate compounds have revealed their potential as anticancer agents. For example, sulfonamide-based carbamates have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating high selectivity and potency . This suggests that this compound could similarly target cancer cells by disrupting critical enzymatic functions.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that methyl carbamates can exhibit varying degrees of biological activity depending on their structural modifications. For example, certain derivatives showed significant inhibition against BChE with IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .
  • Toxicological Assessments : Toxicological studies on similar compounds indicate that while some methyl carbamates have low subchronic toxicity, careful evaluation is necessary to assess the safety profile of this compound .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth; potential as an antibacterial agent
AnticancerInhibition of AChE/BChE; potential for targeting cancer cell metabolism
ToxicityLow subchronic toxicity observed in related compounds

Properties

IUPAC Name

methyl N-[4-[[5-(furan-2-yl)furan-2-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-23-17(20)19-12-4-7-14(8-5-12)26(21,22)18-11-13-6-9-16(25-13)15-3-2-10-24-15/h2-10,18H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXAPJFKLHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.